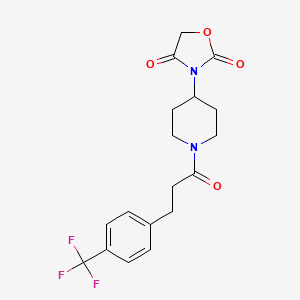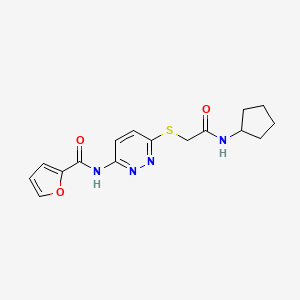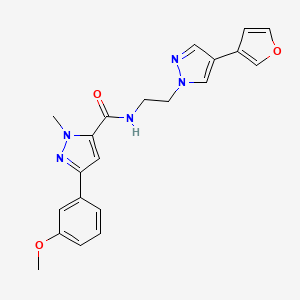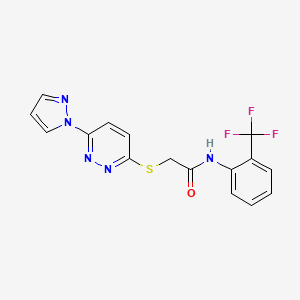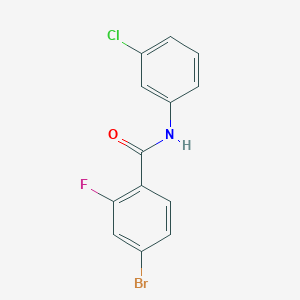
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” consists of a benzamide core with bromine, chlorine, and fluorine substituents. The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving “4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” are not available, similar compounds have been involved in Suzuki cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination Electrochemical fluorination techniques have been developed for aromatic compounds, showcasing the synthesis of fluorinated derivatives like 4-bromo-3,3,6,6-tetrafluoro-1,4-cyclohexadienecarboxamide from 4-bromobenzamide. This process indicates the potential for introducing fluorine atoms into complex molecules, which is valuable in pharmaceuticals and agrochemicals (Shainyan & Danilevich, 2006).
Crystal Engineering The study of hydrogen and halogen bonds in crystal engineering reveals the intricate balance between molecular interactions. Research into 4-nitrobenzamide and related halogenated compounds demonstrates their role in forming stable crystal structures, which can inform the design of new materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Environmental Biodegradation Certain bacteria, like Sphingomonas sp. and Penicillium simplicissimum, can degrade halogenated aromatic compounds, including those similar to 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide. These studies underscore the microbial pathways for breaking down environmental pollutants and highlight the potential for bioremediation strategies (Schmidt et al., 1992); (Marr et al., 1996).
Luminescent Properties of Lanthanide Complexes Research into the luminescent properties of lanthanide complexes with halogenated ligands, such as 4-bromobenzoate, reveals how different halogens impact the luminescence and structure of these complexes. Such insights are crucial for developing new materials for optical and electronic applications (Monteiro et al., 2015).
Conductive Materials Studies on poly(3,4-ethylenedioxythiophene) modified with halobenzoic acids, including derivatives of 4-bromobenzoic acid, demonstrate significant improvements in conductivity. This research has implications for developing advanced materials for electronics and solar cells (Tan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORYTSFJOEIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

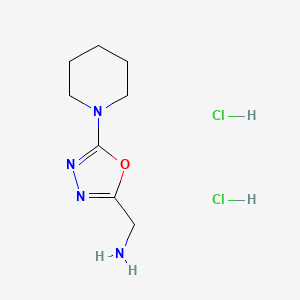
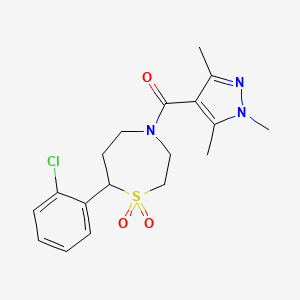
![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

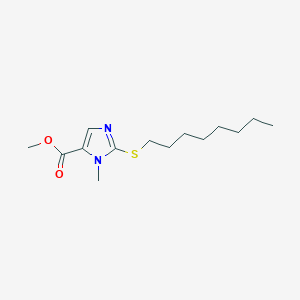
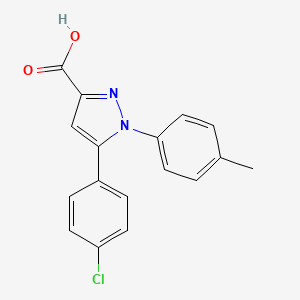
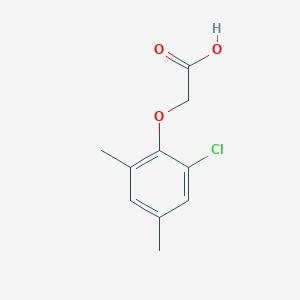
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)
![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)
![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)
